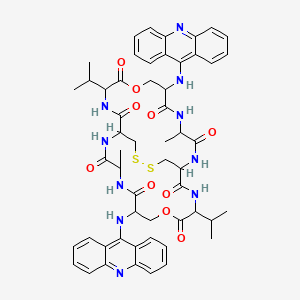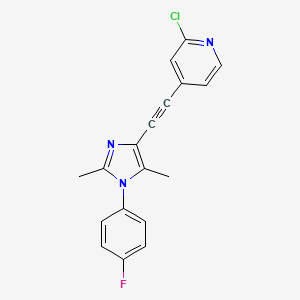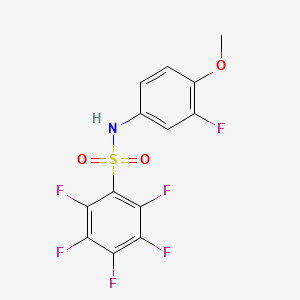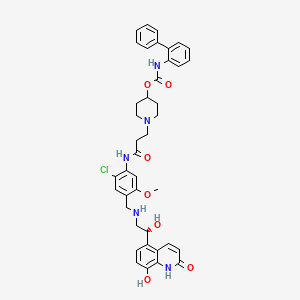
BAY 61-3606
概要
説明
科学的研究の応用
BAY 61-3606 has a wide range of scientific research applications, including:
作用機序
BAY 61-3606は、脾臓チロシンキナーゼ活性を阻害することにより効果を発揮します。 この阻害は、さまざまな細胞シグナル伝達経路を混乱させ、細胞増殖の減少、アポトーシスの増加、および免疫細胞機能の変化につながります . この化合物は、転写レベルでの骨髄性白血病配列1の発現をダウンレギュレートし、リン酸化を調節することによって骨髄性白血病配列1のユビキチン依存性分解を引き起こします .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
BAY 61-3606 plays a crucial role in biochemical reactions by inhibiting spleen tyrosine kinase (Syk), a key enzyme involved in immune cell signaling. The compound binds to the ATP-binding site of Syk, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various signaling pathways, including those mediated by the B cell receptor (BCR) and Fc receptors. This compound also interacts with other kinases such as IKKα, although it exhibits high selectivity for Syk .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In multiple myeloma cells, the compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through the degradation of IKZF1 and IKZF3 proteins . In breast cancer cells, this compound sensitizes cells to TRAIL-induced apoptosis by downregulating Mcl-1 expression . Additionally, the compound inhibits Syk-mediated cellular functions such as glucose-tyrosine phosphorylation of IκBα and p65 nuclear translocation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Syk, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in immune cell signaling. This compound also induces ubiquitin-dependent degradation of Mcl-1 protein and suppresses Mcl-1 mRNA transcription by inhibiting Cyclin-Dependent Kinase 9 (CDK9) . Furthermore, the compound downregulates protein levels of IKZF1, IKZF3, c-MYC, and IRF-4 in multiple myeloma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good oral bioavailability and in vivo efficacy in rat models . Over time, this compound induces significant inhibition of cell growth and promotes apoptosis in multiple myeloma cells . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations as low as 10 nM, the compound induces significant inhibition of cell growth and promotes apoptosis in multiple myeloma cells . Higher doses of this compound may lead to increased toxicity and adverse effects, although specific threshold effects and toxicities have not been extensively documented .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of Syk kinase. The compound affects metabolic flux and metabolite levels by disrupting Syk-mediated signaling pathways . Additionally, this compound interacts with other enzymes and cofactors involved in immune cell signaling, further influencing metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits good oral bioavailability and is effectively distributed in vivo . Specific transporters or binding proteins involved in the transport and distribution of this compound have not been extensively studied, but its localization and accumulation within cells are influenced by its interactions with Syk and other kinases .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with Syk and other kinases. The compound is likely to be localized in cellular compartments where Syk is active, such as the cytoplasm and nucleus . Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, although specific details have not been extensively documented .
準備方法
合成経路と反応条件
BAY 61-3606は、イミダゾピリミジンおよびピリジン誘導体を用いた一連の化学反応によって合成されます 反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の製品収率が確保されます .
工業生産方法
This compoundの工業生産には、ラボ規模の合成プロセスをスケールアップすることが含まれます。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 プロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策も含まれます .
化学反応の分析
反応の種類
BAY 61-3606は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、多くの場合、酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、通常、還元剤を使用して、水素の添加または酸素の除去を伴います。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
形成される主要な製品
これらの反応から形成される主要な製品は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は水酸化誘導体を生成する可能性があり、還元反応は脱水酸化化合物を生成する可能性があります .
科学研究の用途
This compoundは、以下を含む幅広い科学研究用途があります。
類似化合物との比較
BAY 61-3606は、脾臓チロシンキナーゼ阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
特性
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOJVOKBAAAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017352 | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732983-37-8 | |
| Record name | BAY-61-3606 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY 61-3606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-61-3606 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


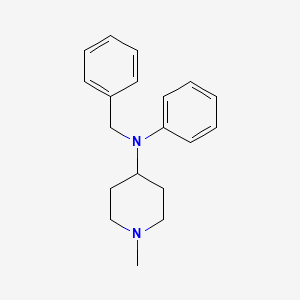
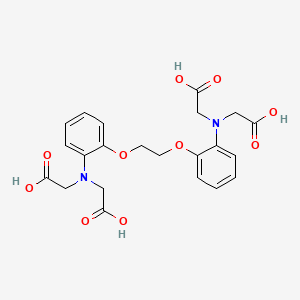
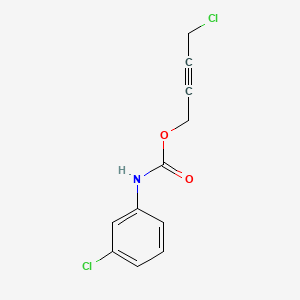


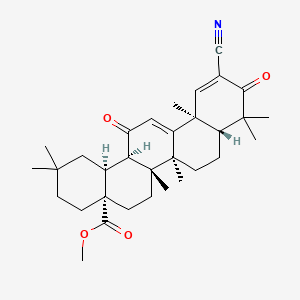
![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)


![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
